molecular formula C14H9ClF3NO4 B13845748 rac 7,14-Dihydroxy Efavirenz

rac 7,14-Dihydroxy Efavirenz

Cat. No.: B13845748
M. Wt: 347.67 g/mol
InChI Key: KUTVEJICWJIROD-UHFFFAOYSA-N
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Description

rac 7,14-Dihydroxy Efavirenz is a hydroxylated metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infection. This compound is of interest due to its potential effects on cytochrome P450 46A1, an enzyme involved in cholesterol metabolism in the brain .

Preparation Methods

Industrial Production Methods: Industrial production methods for rac 7,14-Dihydroxy Efavirenz are not well-documented. it is likely that the production involves large-scale hydroxylation processes similar to those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation of the hydroxyl groups can occur under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:

Comparison with Similar Compounds

  • rac 7,8-Dihydroxy Efavirenz
  • rac 8,14-Dihydroxy Efavirenz
  • rac 7-Hydroxy Efavirenz
  • rac 8-Hydroxy Efavirenz

Comparison: rac 7,14-Dihydroxy Efavirenz is unique in its specific hydroxylation pattern, which affects its interaction with cytochrome P450 46A1 differently compared to other hydroxylated metabolites of Efavirenz . This uniqueness makes it a valuable compound for studying the effects of hydroxylation on enzyme activation and cholesterol metabolism.

Properties

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

IUPAC Name

6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)

InChI Key

KUTVEJICWJIROD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O

Origin of Product

United States

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